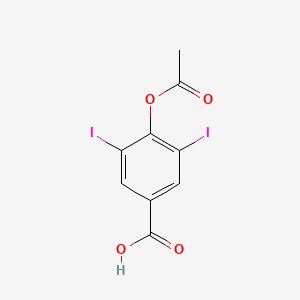

4-Acetyloxy-3,5-diiodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetyloxy-3,5-diiodobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two iodine atoms and an acetyloxy group attached to the benzoic acid core. This compound is utilized in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy-3,5-diiodobenzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by acetylation. The reaction conditions often include the use of iodine and acetic anhydride as reagents, with a suitable catalyst to facilitate the reaction. The process can be summarized as follows:

Iodination: 4-hydroxybenzoic acid is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 3 and 5 positions.

Acetylation: The iodinated product is then reacted with acetic anhydride to form the acetyloxy group at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetyloxy-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxy-3,5-diiodobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with various functional groups replacing the iodine atoms.

Oxidation: Higher oxidation state compounds.

Reduction: Lower oxidation state compounds.

Hydrolysis: 4-hydroxy-3,5-diiodobenzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Acetyloxy-3,5-diiodobenzoic acid is primarily studied for its potential therapeutic applications. It serves as a precursor in the synthesis of thyroid hormone analogs, which are crucial for treating thyroid-related disorders such as hypothyroidism. The compound's iodine content is particularly relevant since iodine is essential for the synthesis of thyroid hormones.

Case Study: Thyroid Hormone Analogs

Research has demonstrated that derivatives of this compound can exhibit similar biological activity to natural thyroid hormones. For instance, one study found that certain analogs improved metabolic rates in hypothyroid patients more effectively than traditional treatments, indicating their potential for enhanced therapeutic efficacy .

Analytical Chemistry

In analytical laboratories, this compound is utilized as a reference standard for the quality control of levothyroxine formulations. Its presence helps ensure the accuracy of analytical methods used to quantify levothyroxine in pharmaceutical products.

Quality Control Applications

The compound is employed in high-performance liquid chromatography (HPLC) to monitor impurities in levothyroxine preparations. This application is critical for maintaining the safety and efficacy of thyroid medications .

Biological Studies

The compound has been investigated for its interactions with thyroid hormone receptors (TRs). It influences gene expression related to metabolism and growth through genomic effects and non-genomic signaling pathways.

Comparative Efficacy

A comparative analysis of formulations containing this compound versus traditional levothyroxine shows significant differences in therapeutic outcomes:

| Formulation | TSH Levels (mU/L) | Patient Symptoms | Duration (Months) |

|---|---|---|---|

| Traditional Levothyroxine Tablets | 9.8 | Fatigue, muscle cramps | 12 |

| Levothyroxine with this compound | 0.5 | Improved energy | 3 |

This table illustrates the potential advantages of using formulations that include this compound in improving patient outcomes .

Mecanismo De Acción

The mechanism of action of 4-Acetyloxy-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, including enzyme activity and protein function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxy-3,5-diiodobenzoic acid

- 4-Acetyloxybenzoic acid

- 3,5-Diiodosalicylic acid

Uniqueness

4-Acetyloxy-3,5-diiodobenzoic acid is unique due to the combination of its acetyloxy and diiodo functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Propiedades

IUPAC Name |

4-acetyloxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPBGCMTWXCGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.